
Marbofloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marbofloxacin-d8 is a deuterium-labeled derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Marbofloxacin. Marbofloxacin itself is known for its broad-spectrum bactericidal activity and is effective against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma .
Preparation Methods
The preparation of Marbofloxacin-d8 involves the deuteration of Marbofloxacin. The synthetic route typically includes the following steps:
Mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine: This mixture is heated to react for 8-12 hours, then cooled to room temperature. Purified water and potassium hydroxide are added, and the reaction continues at 60-90°C for 3-5 hours. The water phase is separated, and its pH is adjusted to 6.8-7.2 with hydrochloric acid.
Reacting Formula (IV) with potassium hydroxide in medium water: This reaction occurs at 125-160°C under 0.1-0.4 Mpa pressure for 5-12 hours. Formic acid and formaldehyde water solutions are added dropwise as the temperature drops to 40-50°C, followed by a cyclization reaction at 70-75°C for 6-10 hours.
Chemical Reactions Analysis
Marbofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Marbofloxacin-d8 is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Marbofloxacin-d8 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts the normal cellular processes of bacteria, leading to the inhibition of bacterial growth and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Marbofloxacin-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone antibiotic with broad-spectrum activity.
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action.
Ofloxacin: A second-generation fluoroquinolone with broad-spectrum antibacterial activity.
This compound stands out due to its specific use in analytical chemistry as an internal standard .
Properties
Molecular Formula |
C17H19FN4O4 |
|---|---|
Molecular Weight |
370.40 g/mol |
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
InChI Key |
BPFYOAJNDMUVBL-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


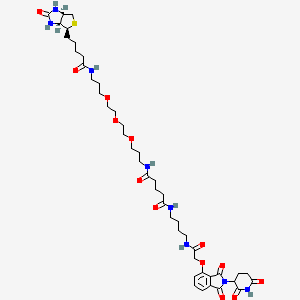
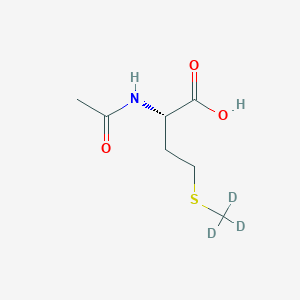
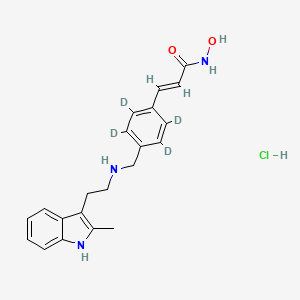
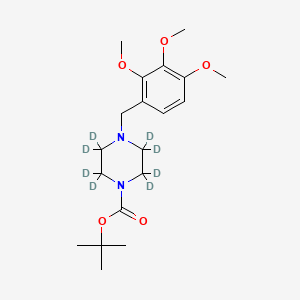

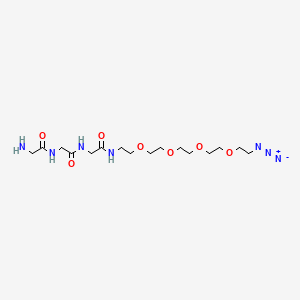

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
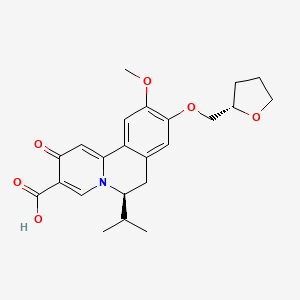
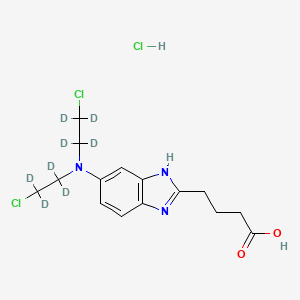

octadec-9-enamide](/img/structure/B12412110.png)

